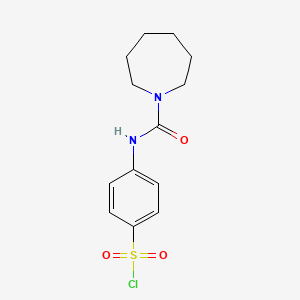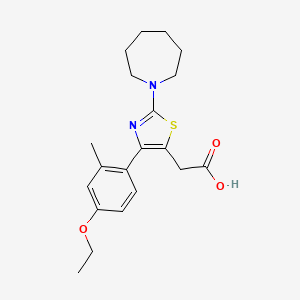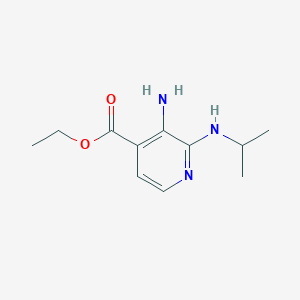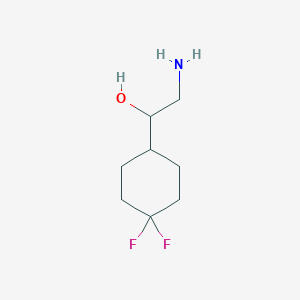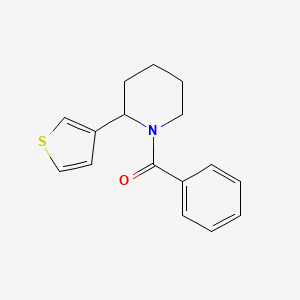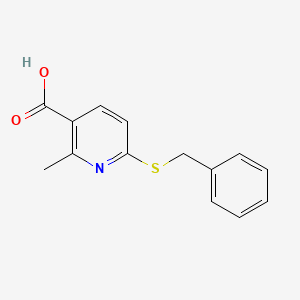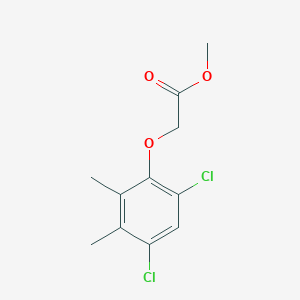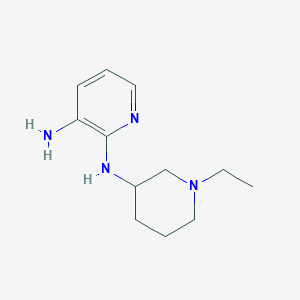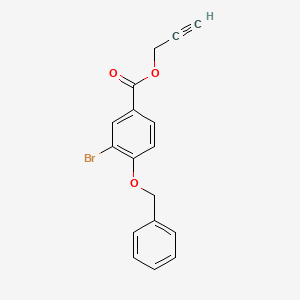
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is a sulfur-containing organic compound. It is part of the thiopyran family, characterized by a six-membered ring containing one sulfur atom. The compound’s unique structure, featuring a dioxido group, makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid typically involves the oxidation of thiopyran derivatives. Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the dioxido group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiopyran derivatives.
Substitution: Various substituted thiopyran compounds.
Aplicaciones Científicas De Investigación
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid involves its interaction with various molecular targets. The dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s sulfur atom can form covalent bonds with biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran: Lacks the dioxido group, making it less reactive in oxidation reactions.
Thiophene: A five-membered ring analog, with different chemical properties.
Sulfone derivatives: Compounds with similar oxidation states but different ring structures.
Uniqueness
2-(1,1-Dioxidodihydro-2H-thiopyran-3(4H)-ylidene)acetic acid is unique due to its dioxido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H10O4S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
(2E)-2-(1,1-dioxothian-3-ylidene)acetic acid |
InChI |
InChI=1S/C7H10O4S/c8-7(9)4-6-2-1-3-12(10,11)5-6/h4H,1-3,5H2,(H,8,9)/b6-4+ |
Clave InChI |
MHGUCEKDNYXSIF-GQCTYLIASA-N |
SMILES isomérico |
C1C/C(=C\C(=O)O)/CS(=O)(=O)C1 |
SMILES canónico |
C1CC(=CC(=O)O)CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
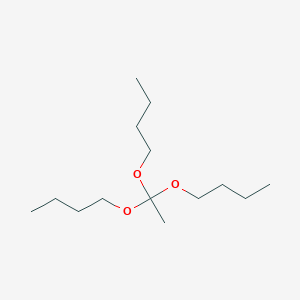
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
